ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 133261-11-7) is a pyrazole-based ester with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Its structure features a cyclopropyl substituent at the N1-position and a methyl group at the C3-position, distinguishing it from simpler pyrazole derivatives. The compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its balanced lipophilicity (XLogP3: 1.4) and steric profile .
Properties
IUPAC Name |
ethyl 2-cyclopropyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-7(2)11-12(9)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPWWDZZJLDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce various pyrazole analogs with different substituents .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its biological activities, particularly as a potential lead compound in drug development. Notable applications include:
-
Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal pathogens, making it a candidate for developing new antibiotics and antifungals.
- Case Study : In vitro studies demonstrated that formulations containing this compound exhibited over 80% efficacy against Erysiphe graminis, a fungal pathogen responsible for powdery mildew in crops.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Agricultural Chemistry
The compound's biological activities extend to agricultural applications, where it is explored for its fungicidal and insecticidal properties:
-
Fungicidal Activity : It disrupts essential biological processes in fungi, leading to cell death.
- Case Study : Field trials reported significant reductions in fungal populations, with over 80% control efficacy.
- Insecticidal Activity : The compound has been effective against aphid species such as Aphis fabae, with rapid mortality observed within 48 hours of exposure.
Material Science
This compound is also utilized in developing novel materials with specific properties due to its unique chemical structure. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing complex heterocyclic compounds that can be incorporated into polymer matrices for enhanced material properties.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The biological and physicochemical properties of pyrazole carboxylates are highly dependent on substituent positions and functional groups. Below is a comparative analysis with close analogs:
Key Observations:
- Lipophilicity (XLogP3): The cyclopropyl group in the target compound provides moderate lipophilicity (1.4), intermediate between the less lipophilic ethyl 3-methyl-1H-pyrazole-5-carboxylate (0.9) and the more hydrophobic propyl-substituted analog (2.1) .
- Hydrogen Bonding: The methoxy group in the C5-substituted analog introduces an additional hydrogen bond acceptor, which could improve aqueous solubility compared to the methyl or cyclopropyl variants .
Crystallographic and Solid-State Behavior
Crystallographic tools like SHELXL and Mercury CSD are critical for analyzing intermolecular interactions . For example:
- Hydrogen Bond Networks: Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate’s methoxy group could participate in C–H···O interactions, altering its crystal lattice stability .
Research and Development Implications
- Drug Design: The cyclopropyl group’s balance of lipophilicity and rigidity makes the compound a promising scaffold for kinase inhibitors or antimicrobial agents.
- Agrochemicals: Derivatives with methyl or methoxy groups are prioritized for pesticide intermediates due to their simpler synthesis and lower molecular weight .
- Synthetic Challenges: Introducing cyclopropyl groups requires specialized reagents (e.g., cyclopropanating agents), increasing complexity compared to alkyl-substituted analogs .
Biological Activity
Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 844872-73-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of . The compound features a cyclopropyl group, which is known to influence the biological activity by enhancing binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of certain biochemical pathways, particularly those involved in inflammation and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes associated with inflammatory pathways, thereby exerting anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activities
This compound has been investigated for several biological activities:
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory mediators. This aspect is particularly relevant in chronic inflammatory diseases.
3. Potential Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic: What are the standard synthetic routes for ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate?
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Basic: The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclopropane ring introduction and esterification. A common approach involves:
Cyclocondensation of cyclopropyl hydrazine with diketene esters.
Chlorination or alkylation at specific positions (e.g., methyl group introduction via iodomethane) .
Final esterification using ethanol under acidic conditions.
Advanced: Optimization can be achieved by:
- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cyclopropane formation efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography with hexane/ethyl acetate gradients increases purity (>98%) .
Basic: What analytical techniques are recommended for characterizing this compound?
Advanced: How do advanced spectroscopic methods resolve structural ambiguities in pyrazole derivatives?
Answer:
Basic: Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane integrity .
- Mass spectrometry (MS) : ESI-MS for molecular weight validation (e.g., m/z 223.2 [M+H]⁺) .
- IR spectroscopy : Identification of ester (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations .
Advanced: 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded spectra. For example, NOESY correlations distinguish between 3-methyl and cyclopropyl proton environments . X-ray crystallography (where feasible) provides unambiguous confirmation of stereochemistry .
Basic: What safety precautions are necessary when handling this compound?
Advanced: What are the decomposition products under high-temperature conditions, and how do they impact experimental safety?
Answer:
Basic: Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Thermal decomposition (≥200°C) generates toxic gases (e.g., CO, NOₓ, HCl) . Mitigation strategies:
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperature.
- Inert atmosphere : Conduct high-temperature reactions under nitrogen to suppress oxidative degradation .
Basic: What in vitro assays are commonly used to assess the biological activity of pyrazole derivatives?
Advanced: How can structure-activity relationship (SAR) studies guide modification for enhanced bioactivity?
Answer:
Basic: Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ against HeLa cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
Advanced: SAR insights:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the 5-position enhance antimicrobial activity .
- Ester hydrolysis : Conversion to carboxylic acid derivatives improves solubility and target binding .
- Computational docking : Predict interactions with enzyme active sites (e.g., MDM2-p53 inhibition ).
Basic: How should researchers address discrepancies in reported biological activities of similar pyrazole esters?
Advanced: What computational methods predict binding affinity with target enzymes?
Answer:
Basic: Discrepancies arise from:
- Assay variability : Differences in cell lines or bacterial strains .
- Purity levels : Impurities (>95% vs. 98%) skew dose-response curves .
- Solvent effects : DMSO vs. aqueous buffer impacts compound solubility .
Advanced: Computational approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
